molecular formula C9H15N B2639063 (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287273-19-0

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine

Cat. No. B2639063
CAS RN: 2287273-19-0
M. Wt: 137.226
InChI Key: JGKLLFLISYZHEG-UHFFFAOYSA-N
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Description

“(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups that can impart physicochemical benefits on drug candidates .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy allowed for the direct installation of an azido group, a versatile synthetic handle for the BCP framework .


Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine” is based on the BCP core. BCPs are a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond . The fused bicyclic structure is highly strained, which renders BCPs valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems .


Chemical Reactions Analysis

BCPs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and other BCPs . The azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted BCP species .

Future Directions

The future directions in the field of BCP research include the development of more efficient and diverse methods for the synthesis of BCPs . There is also interest in exploring the potential of BCPs as bioisosteres in drug design .

properties

IUPAC Name

(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKLLFLISYZHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine

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